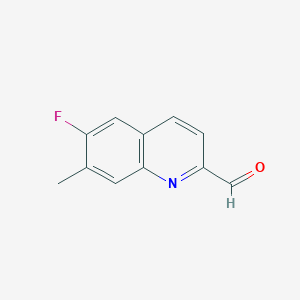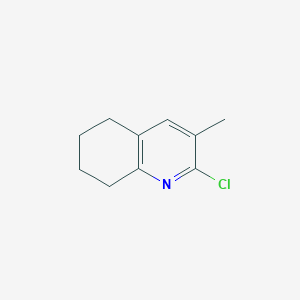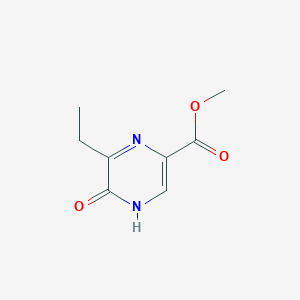
(4,6-Difluoro-1H-indazol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-Difluoro-1H-indazol-3-yl)methanol is a chemical compound with the molecular formula C8H6F2N2O. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. The presence of fluorine atoms at positions 4 and 6 of the indazole ring enhances its chemical properties, making it a compound of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of benzyl-substituted benzylidenehydrazine with hydrazine . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of (4,6-Difluoro-1H-indazol-3-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4,6-Difluoro-1H-indazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens, alkyl, or aryl groups into the indazole ring .
Wissenschaftliche Forschungsanwendungen
(4,6-Difluoro-1H-indazol-3-yl)methanol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (4,6-Difluoro-1H-indazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole-3-methanol: Lacks the fluorine atoms, resulting in different chemical properties and biological activities.
4,6-Difluoro-1H-indazole: Similar structure but without the methanol group, affecting its reactivity and applications.
Uniqueness
(4,6-Difluoro-1H-indazol-3-yl)methanol is unique due to the presence of both fluorine atoms and the methanol group, which confer distinct chemical and biological properties. These modifications enhance its potential as a versatile compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H6F2N2O |
|---|---|
Molekulargewicht |
184.14 g/mol |
IUPAC-Name |
(4,6-difluoro-2H-indazol-3-yl)methanol |
InChI |
InChI=1S/C8H6F2N2O/c9-4-1-5(10)8-6(2-4)11-12-7(8)3-13/h1-2,13H,3H2,(H,11,12) |
InChI-Schlüssel |
JDMKDHSEGLTJRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C(NN=C21)CO)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



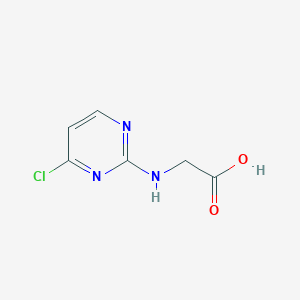
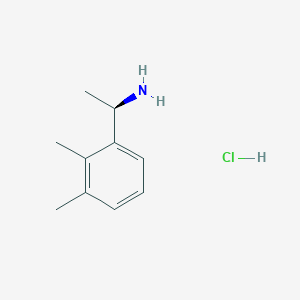


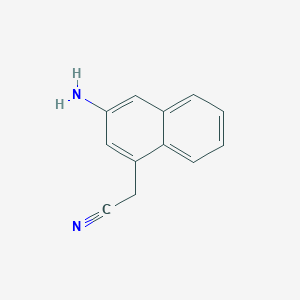

![5H-indeno[1,2-b]pyridin-4-amine](/img/structure/B11908149.png)

